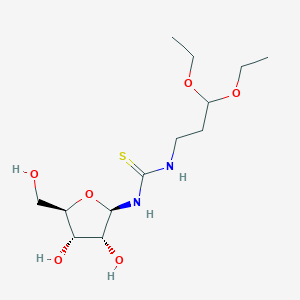
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea, also known as DRPT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiourea derivative of ribose and has been synthesized and studied extensively for its biological and chemical properties. In
作用机制
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is believed to inhibit the activity of ribonucleotide reductase by binding to the enzyme's active site and blocking the conversion of ribonucleotides to deoxyribonucleotides. This leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. The anti-inflammatory and analgesic effects of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of ribonucleotide reductase. In vivo studies have shown that N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has several advantages for lab experiments, including its low toxicity, good solubility in water and organic solvents, and ease of synthesis. However, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is relatively unstable under acidic conditions and can undergo hydrolysis or decomposition, which can limit its use in certain experiments. Additionally, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.
未来方向
There are several future directions for N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea research, including the development of more stable analogs with improved pharmacokinetic properties, the identification of new targets for N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea inhibition, and the optimization of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea formulations for specific applications. N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea-based metal complexes can also be explored for their potential applications in catalysis and sensing. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea, as well as its potential as a therapeutic agent for various diseases.
In conclusion, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is a promising small molecule with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea as a therapeutic agent.
合成方法
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can be synthesized by reacting ribose with thiourea and 3,3-diethoxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which is then converted to N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea by further reaction with thiourea. The yield of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.
科学研究应用
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This makes N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea a potential candidate for anticancer therapy. In pharmacology, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In materials science, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing.
属性
CAS 编号 |
100551-69-7 |
|---|---|
产品名称 |
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea |
分子式 |
C13H26N2O6S |
分子量 |
338.42 g/mol |
IUPAC 名称 |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiourea |
InChI |
InChI=1S/C13H26N2O6S/c1-3-19-9(20-4-2)5-6-14-13(22)15-12-11(18)10(17)8(7-16)21-12/h8-12,16-18H,3-7H2,1-2H3,(H2,14,15,22)/t8-,10-,11-,12-/m1/s1 |
InChI 键 |
ANSCRDYCKKUPII-HJQYOEGKSA-N |
手性 SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)OCC |
SMILES |
CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC |
规范 SMILES |
CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC |
同义词 |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl )oxolan-2-yl]thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
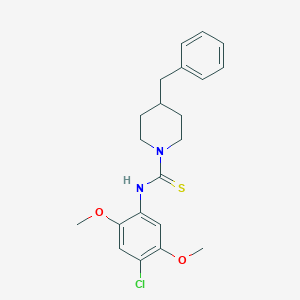

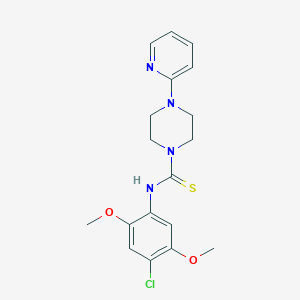
![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)
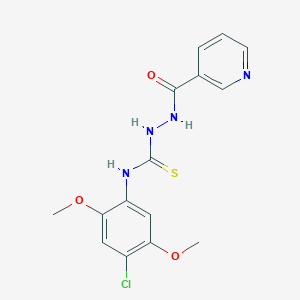
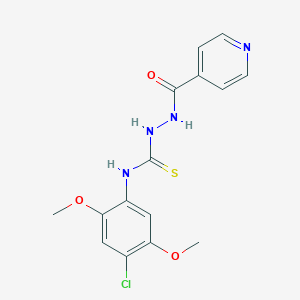
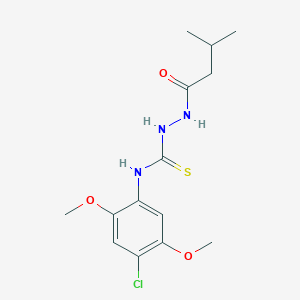
![4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)